molecular formula C9H12ClNO3S B2437953 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2580224-47-9

5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2437953
CAS No.: 2580224-47-9
M. Wt: 249.71
InChI Key: VMRMAWHGZUQOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve the use of microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .

Chemical Reactions Analysis

5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in tumor growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

5-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S.ClH/c1-14(11,12)6-2-3-9-7(4-6)8(10)5-13-9;/h2-4,8H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRMAWHGZUQOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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